molecular formula C19H32O3 B3429392 2-[2-(Nonylphenoxy)ethoxy]ethanol CAS No. 74342-10-2

2-[2-(Nonylphenoxy)ethoxy]ethanol

Cat. No.: B3429392
CAS No.: 74342-10-2
M. Wt: 308.5 g/mol
InChI Key: RRLGETDMEIMLQU-UHFFFAOYSA-N
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Description

2-[2-(Nonylphenoxy)ethoxy]ethanol (CAS RN: 106400-82-2) is a nonionic surfactant with the molecular formula C₁₉H₃₂O₃ and a molecular weight of 308.462 g/mol . It is structurally characterized by a nonylphenol group (a branched C₉ alkyl chain attached to a benzene ring) linked to a diethylene glycol chain. Common synonyms include Diethylene glycol mono(nonylphenyl) ether and α-Nonylphenyl-ω-hydroxybis(oxyethylene). This compound is widely used in industrial applications such as detergents, emulsifiers, and wetting agents due to its surfactant properties.

Properties

IUPAC Name

2-[2-(2-nonylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-11-18-12-9-10-13-19(18)22-17-16-21-15-14-20/h9-10,12-13,20H,2-8,11,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGETDMEIMLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872587
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
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Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27176-93-8, 74342-10-2
Record name Ethanol, 2-(2-(nonylphenoxy)ethoxy)-
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Record name Ethanol, 2-[2-(nonylphenoxy)ethoxy]-
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Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
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Record name 2-[2-(nonylphenoxy)ethoxy]ethanol
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Record name 74342-10-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Nonylphenoxy)ethoxy]ethanol typically involves the etherification reaction of nonylphenol with ethylene oxide. The process begins with the reaction of nonylphenol with ethylene glycol, followed by the gradual addition of ethylene oxide to achieve the desired degree of ethoxylation .

Industrial Production Methods

Industrial production of this compound involves the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the reaction between nonylphenol and ethylene oxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Nonylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler alcohols .

Scientific Research Applications

2-[2-(Nonylphenoxy)ethoxy]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the extraction and purification of proteins and other biomolecules.

    Medicine: Utilized in drug formulations to improve the bioavailability of active ingredients.

    Industry: Widely used in the production of detergents, cleaners, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[2-(Nonylphenoxy)ethoxy]ethanol involves its ability to reduce surface tension and enhance the mixing of hydrophobic and hydrophilic substances. This compound interacts with molecular targets such as cell membranes and proteins, facilitating the solubilization and dispersion of various compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenol Ethoxylates

2-[2-(Nonylphenoxy)ethoxy]ethanol
  • Structure: Nonylphenol (C₉H₁₉C₆H₄O) + diethylene glycol.
  • Molecular Weight : 308.462 g/mol.
  • Applications : Industrial surfactant, emulsifier.
  • Environmental Impact : Persistent in aquatic systems, bioaccumulative, and classified as an endocrine disruptor .
Octylphenoxy Polyethoxyethanol (CAS RN: 9036-19-5)
  • Structure: Octylphenol (C₈H₁₇C₆H₄O) + tetraethylene glycol.
  • Molecular Weight : ~434 g/mol (estimated).
  • Applications : Similar surfactant uses but with shorter alkyl chain (C₈ vs. C₉).

Alkyl Ether Glycols

2-[2-(2-Ethylhexyloxy)ethoxy]ethanol (CAS RN: 1559-37-1)
  • Structure : Branched C₈ (2-ethylhexyl) chain + triethylene glycol.
  • Molecular Formula : C₁₄H₃₀O₄.
  • Molecular Weight : 262.39 g/mol.
  • Applications : Solvent, plasticizer.
  • Key Difference : Shorter alkyl chain and absence of aromatic ring reduce surfactant efficacy but improve biodegradability .
2-(2-Methoxyethoxy)ethanol (CAS RN: 112-35-6)
  • Structure : Methoxy (CH₃O) + diethylene glycol.
  • Molecular Formula : C₅H₁₂O₃.
  • Molecular Weight : 120.148 g/mol.
  • Applications : Solvent in coatings and inks.
  • Key Difference: Smaller size and higher polarity result in lower toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to alkylphenol derivatives .

Amino-Functionalized Glycols

2-[2-(Dimethylamino)ethoxy]ethanol (CAS RN: 1704-62-7)
  • Structure: Dimethylamino (N(CH₃)₂) + diethylene glycol.
  • Molecular Formula: C₆H₁₅NO₂.
  • Molecular Weight : 133.19 g/mol.
  • Applications : Catalyst in polyurethane foams.
  • Key Difference: Basic amino group (pH ~11.5) enables catalytic activity, unlike nonionic alkylphenol ethoxylates .

Sulfated and Phosphated Derivatives

Nonylphenol Triethoxy Ether Sulfate (CAS RN: 63351-73-5)
  • Structure: Nonylphenol + triethylene glycol + sulfate group.
  • Applications : Anionic surfactant with enhanced water solubility.
  • Key Difference : Sulfate group increases biodegradability but introduces aquatic toxicity risks at high concentrations .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties
This compound C₁₉H₃₂O₃ 308.46 106400-82-2 Hydrophobic, endocrine disruptor, surfactant
Octylphenoxy Polyethoxyethanol C₃₄H₆₂O₁₁ 682.83 9036-19-5 Moderate hydrophobicity, industrial emulsifier
2-[2-(2-Ethylhexyloxy)ethoxy]ethanol C₁₄H₃₀O₄ 262.39 1559-37-1 Biodegradable solvent
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 112-35-6 Low toxicity, polar solvent
2-[2-(Dimethylamino)ethoxy]ethanol C₆H₁₅NO₂ 133.19 1704-62-7 Basic catalyst (pH 11.5), polyurethane applications

Table 2: Environmental and Toxicological Profiles

Compound Biodegradability Ecotoxicity (LC₅₀, Fish) Regulatory Status
This compound Low 0.5–2.0 mg/L Restricted in EU (REACH) due to endocrine effects
2-(2-Methoxyethoxy)ethanol High >100 mg/L Generally recognized as safe (GRAS)
Nonylphenol Triethoxy Ether Sulfate Moderate 5–10 mg/L Monitored under OECD guidelines

Research Findings

  • Environmental Persistence: Nonylphenol ethoxylates degrade into nonylphenol, a persistent metabolite with estrogenic activity.
  • Thermophysical Behavior: Ultrasonic speed studies show that 2-[2-(2-alkoxyethoxy)ethoxy]ethanols with longer alkyl chains (e.g., nonyl) exhibit lower miscibility with water compared to methoxy analogs .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-[2-(Nonylphenoxy)ethoxy]ethanol, and how can purity be verified?

  • Methodology : Synthesis typically involves ethoxylation reactions, where nonylphenol reacts with ethylene oxide derivatives under controlled conditions. For example, similar glycol ethers (e.g., 2-(2-Ethylhexyloxy)ethanol) are synthesized via alkoxylation of alcohols followed by purification using fractional distillation .
  • Purity Verification : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) are recommended. NIST databases provide reference spectra for structural confirmation .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

  • Key Techniques :

  • Spectroscopy : Infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl and ether linkages) .
  • Chromatography : High-performance liquid chromatography (HPLC) for quantifying impurities .
  • Mass Spectrometry : Electron ionization (EI-MS) to determine molecular weight and fragmentation patterns .
    • Reference Data : NIST Standard Reference Database 69 provides critical parameters like boiling points and vapor pressures for validation .

Q. What are the known toxicological risks associated with this compound, and what safety protocols should be followed?

  • Toxicity Profile : Classified as a reproductive toxin, with evidence suggesting impacts on fertility in occupational exposure scenarios . Organic solvents in this family may also pose developmental risks .
  • Safety Protocols :

  • Use fume hoods and respiratory protection to limit inhalation .
  • Monitor workplace exposure levels to ensure compliance with thresholds (e.g., <1 ppm) .
  • Pregnant researchers should avoid handling due to potential teratogenicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicological data for this compound across studies?

  • Approach :

  • Dose-Response Analysis : Compare studies using standardized exposure models (e.g., OECD guidelines) to isolate confounding variables .
  • In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict toxicity endpoints and validate against in vitro assays .
    • Case Study : Variations in reproductive toxicity outcomes may stem from differences in metabolic activation pathways across species .

Q. What strategies are effective in optimizing the solvent properties of this compound for use in polymer synthesis?

  • Methodology :

  • Co-Solvent Blending : Combine with polar aprotic solvents (e.g., DMF) to enhance solubility of hydrophobic monomers .
  • Temperature Modulation : Adjust reaction temperatures to balance solvent viscosity and reactivity, as demonstrated in ethylene glycol-based polymer systems .
    • Experimental Design : Use factorial designs to test solvent efficacy in radical polymerization or crosslinking reactions .

Q. How does the molecular structure of this compound influence its interactions in biological systems, and what experimental models are suitable for studying these effects?

  • Structural Insights : The amphiphilic nature (nonylphenol hydrophobe + ethoxyethanol hydrophilic chain) facilitates membrane penetration, mimicking endocrine-disrupting compounds .
  • Models :

  • In Vitro : Use human cell lines (e.g., MCF-7) to assess estrogenic activity via receptor-binding assays .
  • In Vivo : Zebrafish embryos for developmental toxicity screening due to their transparency and rapid organogenesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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